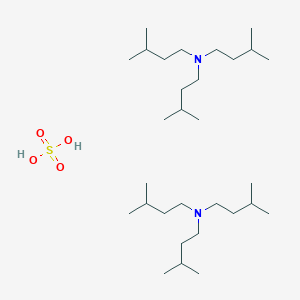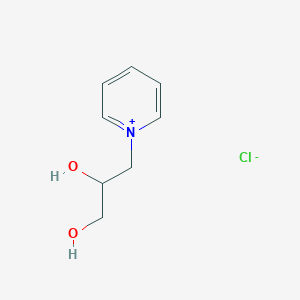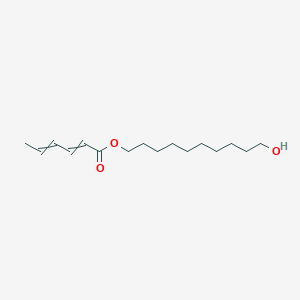
10-Hydroxydecyl hexa-2,4-dienoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10-Hydroxydecyl hexa-2,4-dienoate is an organic compound with the molecular formula C16H28O3. It contains a hydroxyl group, an ester group, and a conjugated diene system.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-Hydroxydecyl hexa-2,4-dienoate typically involves the esterification of 10-hydroxydecanoic acid with hexa-2,4-dienoic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified using standard techniques such as distillation or chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of immobilized catalysts and automated systems can further streamline the production process, ensuring consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
10-Hydroxydecyl hexa-2,4-dienoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 10-oxodecyl hexa-2,4-dienoate or 10-carboxydecyl hexa-2,4-dienoate.
Reduction: Formation of 10-hydroxydecyl hexa-2,4-dienol.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
10-Hydroxydecyl hexa-2,4-dienoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 10-Hydroxydecyl hexa-2,4-dienoate involves its interaction with specific molecular targets and pathways. The hydroxyl group and conjugated diene system play crucial roles in its reactivity and biological activity. The compound may act as an antioxidant by scavenging free radicals or as an antimicrobial agent by disrupting microbial cell membranes .
Comparison with Similar Compounds
Similar Compounds
Hexa-2,4-dienoic acid: A precursor in the synthesis of 10-Hydroxydecyl hexa-2,4-dienoate.
10-Hydroxydecanoic acid: Another precursor used in the synthesis.
Sorbic acid: A structurally similar compound with antimicrobial properties
Uniqueness
This compound is unique due to its combination of a hydroxyl group, ester group, and conjugated diene system. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
CAS No. |
137794-51-5 |
|---|---|
Molecular Formula |
C16H28O3 |
Molecular Weight |
268.39 g/mol |
IUPAC Name |
10-hydroxydecyl hexa-2,4-dienoate |
InChI |
InChI=1S/C16H28O3/c1-2-3-10-13-16(18)19-15-12-9-7-5-4-6-8-11-14-17/h2-3,10,13,17H,4-9,11-12,14-15H2,1H3 |
InChI Key |
WAIKLHOTJPOVOT-UHFFFAOYSA-N |
Canonical SMILES |
CC=CC=CC(=O)OCCCCCCCCCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


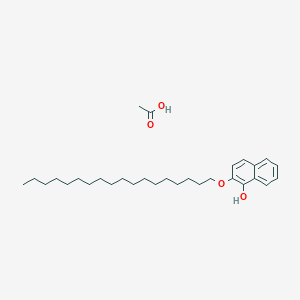
![1-(Benzyloxy)-3-[(benzyloxy)methyl]pent-4-EN-2-OL](/img/structure/B14266611.png)

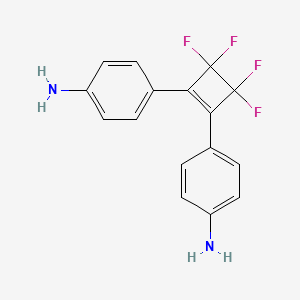
![4-[5-Ethenyl-5-methyl-2-(prop-1-en-2-yl)cyclohexyl]phenol](/img/structure/B14266620.png)
![tert-butyl 2,2-dimethyl-4-[(R)-[(2S,3S,4S)-5-oxo-3,4-bis(trimethylsilyloxy)oxolan-2-yl]-trimethylsilyloxymethyl]-1,3-oxazolidine-3-carboxylate](/img/structure/B14266629.png)
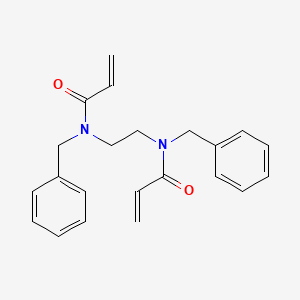
![2-{[2,3-Bis(nitrooxy)propyl]carbamoyl}phenyl acetate](/img/structure/B14266632.png)
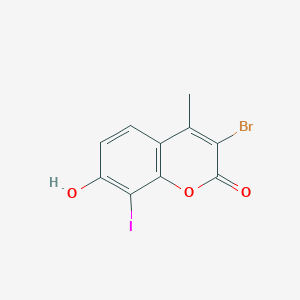
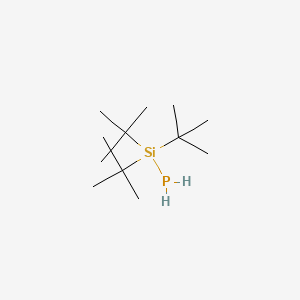
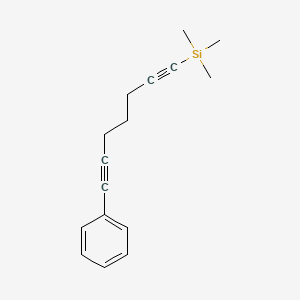
![Ethyl 2-{2-[2-(pyridin-2-yl)phenyl]hydrazinylidene}propanoate](/img/structure/B14266665.png)
